[(1E)-2-(benzenesulfonyl)ethenyl]benzene
Description
[(1E)-2-(Benzenesulfonyl)ethenyl]benzene is an aromatic compound characterized by a benzene ring substituted with a benzenesulfonyl group via an ethenyl (–CH=CH–) linker in the trans (E) configuration. The sulfonyl (–SO₂–) group is electron-withdrawing, influencing the compound’s electronic properties, solubility, and reactivity. For instance, [(1E)-2-(methylsulfinyl)ethenyl]benzene (compound 56 in ) shares a similar ethenyl backbone but differs in the oxidation state of the sulfur atom (sulfinyl vs. sulfonyl), which alters polarity and stability .
Properties
IUPAC Name |
2-(benzenesulfonyl)ethenylbenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O2S/c15-17(16,14-9-5-2-6-10-14)12-11-13-7-3-1-4-8-13/h1-12H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNMCCXFLTURVLK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CS(=O)(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: Phenyl styryl sulfone can be synthesized through several methods, including:
Direct Sulfonylation of Olefins and Alkynes: This method involves the reaction of olefins or alkynes with sulfonyl chlorides in the presence of a base.
Decarboxylative Sulfonylation of α,β-Unsaturated Carboxylic Acids: This approach uses α,β-unsaturated carboxylic acids as starting materials, which undergo decarboxylation followed by sulfonylation.
Decomposition of Tosylhydrazones: Tosylhydrazones can be decomposed to yield vinyl sulfones, including phenyl styryl sulfone.
Industrial Production Methods: Industrial production of phenyl styryl sulfone typically involves large-scale sulfonylation reactions using optimized conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments is common to enhance efficiency and reduce by-products .
Chemical Reactions Analysis
Types of Reactions: Phenyl styryl sulfone undergoes various chemical reactions, including:
Oxidation: The sulfone group can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction of the sulfone group can yield sulfides.
Substitution: The phenyl and styryl groups can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens, acids, and bases are employed depending on the specific substitution reaction.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted phenyl and styryl derivatives.
Scientific Research Applications
Phenyl styryl sulfone has diverse applications in scientific research, including:
Mechanism of Action
The mechanism of action of phenyl styryl sulfone involves its ability to participate in various chemical reactions due to the presence of the reactive sulfone group. This group can undergo nucleophilic attack, leading to the formation of new bonds and the generation of reactive intermediates. The compound’s effects are mediated through interactions with molecular targets such as enzymes and receptors, influencing biochemical pathways .
Comparison with Similar Compounds
[(1E)-2-(Methylsulfinyl)ethenyl]benzene
- Structure : Features a methylsulfinyl (–SOCH₃) group instead of benzenesulfonyl.
- Properties : The sulfinyl group is less electron-withdrawing than sulfonyl, leading to higher nucleophilicity at the ethenyl moiety. This compound is utilized in synthetic pathways for alkaloid derivatives (e.g., lycopodine synthesis) due to its reactivity in cycloaddition reactions .
- Key Difference : Reduced thermal stability compared to sulfonyl analogues due to lower oxidation state.
1-Methyl-4-[2-(tridecafluorohexylsulfonyl)ethenyl]benzene (CAS 86525-51-1)
- Structure : Contains a perfluorinated alkyl chain (–C₆F₁₃) attached to the sulfonyl group.
- Properties : The fluorinated chain enhances hydrophobicity and chemical inertness, making it suitable for applications in surfactants or coatings requiring resistance to harsh environments .
- Key Difference: Fluorination drastically increases molecular weight and reduces solubility in polar solvents compared to non-fluorinated sulfonyl derivatives.
1-Methoxy-4-[(E)-2-(4-methoxyphenyl)ethenyl]benzene
- Structure : Methoxy (–OCH₃) groups replace sulfonyl substituents.
- Properties : The electron-donating methoxy groups enhance conjugation, leading to fluorescence properties. Such compounds are used in organic electronics and as probes in supramolecular chemistry (e.g., dual-component fluorescent materials) .
- Key Difference : Methoxy-substituted derivatives exhibit redshifted absorption/emission spectra compared to sulfonyl analogues due to extended π-conjugation.
1,3-Dichloro-5-[(1E)-2-(4-methoxyphenyl)ethenyl]benzene
- Structure : Combines chloro (–Cl) and methoxy substituents on the benzene ring.
- Properties : The chloro groups increase electrophilicity, enabling interactions with biological targets (e.g., aryl hydrocarbon receptor antagonism) .
- Key Difference: Chlorination enhances metabolic stability but reduces solubility in aqueous media compared to non-halogenated derivatives.
Comparative Data Table
Research Findings and Trends
Biological Activity
[(1E)-2-(benzenesulfonyl)ethenyl]benzene, also known as a benzenesulfonamide derivative, has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be described by its chemical formula . The presence of the benzenesulfonyl group is significant in influencing the compound's biological interactions.
1. Cardiovascular Effects
A study evaluated the effects of benzenesulfonamide derivatives on perfusion pressure and coronary resistance using an isolated rat heart model. The results indicated that certain derivatives could significantly decrease perfusion pressure and coronary resistance, suggesting a potential for cardiovascular applications .
| Compound | Effect on Perfusion Pressure | Effect on Coronary Resistance |
|---|---|---|
| Benzenesulfonamide | Control | Control |
| 4-(2-amino-ethyl)-benzenesulfonamide | Decreased | Decreased |
| 2,5-dichloro-N-(4-nitro-phenyl)-benzene-sulfonamide | Moderate | Moderate |
2. Antimicrobial Activity
Research has demonstrated that derivatives of benzenesulfonamide exhibit antimicrobial properties. For instance, a compound structurally related to this compound showed effective inhibition against various bacterial strains including Escherichia coli and Bacillus subtilis at specific concentrations .
| Compound | Bacterial Strain | Zone of Inhibition (mm) |
|---|---|---|
| Derivative A | E. coli | 15 |
| Derivative B | B. subtilis | 18 |
The biological activity of this compound may be attributed to its ability to interact with specific biological targets. Theoretical docking studies suggest that these compounds can bind to calcium channels, influencing vascular resistance and perfusion pressure through modulation of ion flow .
Case Study 1: Cardiovascular Effects
In a controlled laboratory setting, researchers administered varying doses of a benzenesulfonamide derivative to isolated rat hearts. The study found that increasing doses correlated with a significant reduction in both perfusion pressure and coronary resistance, indicating a dose-dependent response .
Case Study 2: Antibacterial Efficacy
Another study focused on the antibacterial properties of related compounds against pathogenic bacteria. The findings revealed that certain derivatives exhibited strong antimicrobial activity, particularly against gram-positive bacteria, highlighting their potential as therapeutic agents in treating infections .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
